molecular formula C10H20N4 B15299871 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine

Cat. No.: B15299871
M. Wt: 196.29 g/mol
InChI Key: GAEKTRTYLNZNPT-UHFFFAOYSA-N
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Description

1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine is a triazole-containing amine derivative characterized by a 1,2,4-triazole ring substituted with a tert-butyl group at the 3-position and a methyl group at the 1-position. The propan-2-amine side chain extends from the triazole’s 5-position, contributing to its unique physicochemical and biological properties. This compound is synthesized via cyclocondensation reactions involving tert-butyl-substituted thiosemicarbazides and electrophilic reagents, followed by functionalization of the amine side chain .

Properties

Molecular Formula

C10H20N4

Molecular Weight

196.29 g/mol

IUPAC Name

1-(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)propan-2-amine

InChI

InChI=1S/C10H20N4/c1-7(11)6-8-12-9(10(2,3)4)13-14(8)5/h7H,6,11H2,1-5H3

InChI Key

GAEKTRTYLNZNPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=NC(=NN1C)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine typically involves the formation of the triazole ring followed by the introduction of the tert-butyl and methyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent alkylation reactions introduce the tert-butyl and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)propan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and its substituents can bind to active sites, inhibiting or modulating the activity of the target. This interaction can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Features :

  • Triazole Core : The 1,2,4-triazole ring provides a rigid scaffold capable of hydrogen bonding and π–π interactions, crucial for biological targeting.
  • Tert-Butyl Group : Enhances lipophilicity and steric bulk, influencing binding affinity and metabolic stability.

Comparison with Similar Compounds

Structurally analogous compounds differ in substituents on the triazole ring or amine side chain, leading to distinct chemical and biological profiles. Below is a detailed analysis:

Substituent Variations on the Triazole Ring

Compound Name Substituent at Triazole 3-Position Molecular Formula Key Properties Biological Activity Reference
1-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine Isopropyl C₁₁H₂₂N₄ Higher hydrophobicity than tert-butyl analog Antimicrobial
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine Ethyl C₈H₁₆N₄ Reduced steric hindrance; faster metabolic clearance Antitumor (preliminary)
1-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)-2-methylpropan-1-amine Cyclopropyl C₁₀H₁₈N₄ Enhanced ring strain; increased reactivity in substitution reactions Antibacterial

Impact of Substituents :

  • Tert-butyl vs. isopropyl/ethyl : Tert-butyl’s bulkiness improves receptor selectivity but may reduce solubility. Isopropyl and ethyl analogs exhibit lower metabolic stability .

Variations in the Amine Side Chain

Compound Name Amine Side Chain Structure Molecular Formula Key Properties Applications Reference
3-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)propan-1-amine Propan-1-amine C₁₀H₂₀N₄ Linear chain; primary amine reactivity Building block for polymer chemistry
1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)-N-methylpropan-1-amine N-Methylpropan-1-amine C₁₁H₂₂N₄ Secondary amine; reduced nucleophilicity Ligand in metal coordination complexes
1-(3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)cyclopentan-1-amine Cyclopentylamine C₁₂H₂₂N₄ Conformational restriction; improved CNS penetration Neuropharmacology (GABA modulation)

Impact of Side Chain Modifications :

  • Primary vs. Secondary Amines : Primary amines (e.g., propan-1-amine) exhibit higher reactivity in nucleophilic substitutions, while secondary amines (e.g., N-methyl) enhance stability against oxidation .
  • Cyclization : Cyclopentylamine derivatives show improved blood-brain barrier penetration, relevant for neuroactive compounds .

Key Observations :

  • Substitution at the triazole 3-position directly influences target selectivity (e.g., tert-butyl for CNS targets vs. ethyl/isopropyl for antimicrobials).

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